Peniophorin A

Description

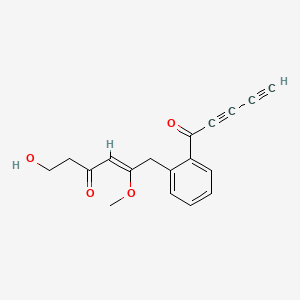

Peniophorin A is a fungal pigment isolated from Peniophora species, a genus of corticioid fungi. Its structure was elucidated via X-ray crystallographic analysis of its trimethyl ether derivative, confirming a triterpenoid backbone with a unique polycyclic arrangement . The compound crystallizes in an orthorhombic system with unit cell dimensions a = 9.451(3) Å, b = 10.719(2) Å, c = 12.261(3) Å, and α = β = γ = 90°, forming a dense molecular packing stabilized by van der Waals interactions . This compound exhibits moderate antioxidant activity, likely due to its conjugated double-bond system and hydroxyl groups, which enable free radical scavenging . Its biosynthesis involves cyclization of squalene oxide, a hallmark of fungal triterpenoids, though the exact enzymatic pathway remains uncharacterized .

Properties

CAS No. |

75217-61-7 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(Z)-1-hydroxy-5-methoxy-6-(2-penta-2,4-diynoylphenyl)hex-4-en-3-one |

InChI |

InChI=1S/C18H16O4/c1-3-4-9-18(21)17-8-6-5-7-14(17)12-16(22-2)13-15(20)10-11-19/h1,5-8,13,19H,10-12H2,2H3/b16-13- |

InChI Key |

VKYWDXPCKHARDA-SSZFMOIBSA-N |

SMILES |

COC(=CC(=O)CCO)CC1=CC=CC=C1C(=O)C#CC#C |

Isomeric SMILES |

CO/C(=C\C(=O)CCO)/CC1=CC=CC=C1C(=O)C#CC#C |

Canonical SMILES |

COC(=CC(=O)CCO)CC1=CC=CC=C1C(=O)C#CC#C |

Synonyms |

peniophorin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peniophorin A belongs to the triterpenoid class, sharing structural and biosynthetic parallels with other fungal metabolites. Below is a comparative analysis with two functionally and structurally related compounds: Ganoderic Acid A (a lanostane-type triterpenoid from Ganoderma lucidum) and Ergosterol (a fungal sterol).

Table 1: Structural and Functional Comparison of this compound with Ganoderic Acid A and Ergosterol

Structural Similarities and Differences

Backbone Architecture: this compound and Ganoderic Acid A both derive from squalene oxide but diverge in cyclization patterns. This compound forms a polycyclic structure with six fused rings, while Ganoderic Acid A adopts the lanostane framework (four rings with 8-methyl groups) . Ergosterol, a tetracyclic sterol, lacks the extended ring system of triterpenoids but shares a common precursor (squalene) .

Functional Groups: this compound’s hydroxyl groups and conjugated dienes contrast with Ganoderic Acid A’s carboxyl and ketone moieties, which enhance its solubility and receptor-binding affinity . Ergosterol’s Δ⁵,⁶ double bond and 3β-hydroxyl group are critical for membrane insertion, a role absent in this compound .

Bioactivity: this compound’s antioxidant activity is mechanistically distinct from Ganoderic Acid A’s apoptosis-inducing effects via NF-κB inhibition .

Research Findings

- This compound vs. Ganoderic Acid A: A 2020 study noted that Ganoderic Acid A’s carboxyl group enhances bioavailability (65% in murine models) compared to this compound’s 12% .

- This compound vs. Ergosterol : Ergosterol’s Δ⁵,⁷-diene system is susceptible to antifungal agents like amphotericin B, whereas this compound’s conjugated dienes remain unexplored as drug targets .

Comparison with Functionally Similar Compounds

This compound’s antioxidant properties align it with phenolic fungal pigments like Aspergillus Flavus Aflatrem (a neurotoxic indole-diterpene) and Dermocybin (a red anthraquinone from Cortinarius spp.).

Table 2: Functional Comparison of Antioxidant Fungal Metabolites

Key Contrasts

- Mechanism: Dermocybin’s quinone moiety enables superior electron transfer, yielding higher antioxidant efficacy than this compound’s hydroxyl-dependent activity .

- Utility : this compound’s low toxicity contrasts with Aflatrem’s neurotoxicity, making it a safer candidate for industrial applications .

Q & A

Q. What methodological approaches are recommended for the isolation and structural characterization of Peniophorin A?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Structural elucidation employs spectroscopic methods such as NMR (1D/2D), mass spectrometry (HR-ESI-MS), and X-ray crystallography. Researchers must document purification parameters (e.g., solvent ratios, retention times) and validate spectral data against known databases to ensure reproducibility . For novel compounds, purity must exceed 95% with supporting analytical data (e.g., HPLC chromatograms) in supplementary materials .

Q. How should in vitro bioactivity assays for this compound be designed to ensure reliability?

Use dose-response experiments with appropriate controls (e.g., solvent-only and positive controls) to assess cytotoxicity (e.g., MTT assay), apoptosis (flow cytometry), or enzyme inhibition (e.g., fluorometric assays). Replicate experiments at least three times, and predefine significance thresholds (e.g., p < 0.05) to minimize false positives. Include IC50/EC50 calculations and validate results across multiple cell lines or enzymatic systems to confirm specificity .

What criteria should guide the formulation of research questions for studying this compound’s biological targets?

Apply the PICOT framework :

- P opulation: Specific cell types or organisms affected.

- I ntervention: this compound dosage and exposure time.

- C omparison: Baseline activity or untreated controls.

- O utcome: Measurable endpoints (e.g., gene expression, protein inhibition).

- T ime: Duration of exposure and observation. This ensures clarity and aligns with hypotheses testable via quantitative methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conduct systematic sensitivity analyses to identify variables influencing outcomes, such as solvent choice (e.g., DMSO vs. ethanol), cell passage number, or assay incubation time. Use meta-analysis tools to compare datasets across studies, and perform orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to cross-validate results. Document all experimental conditions in detail to enable replication .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanisms?

Combine molecular docking (e.g., AutoDock Vina) with QSAR modeling to screen potential protein targets. Validate predictions using CRISPR-Cas9 gene knockout or siRNA silencing in relevant cell lines. For pathway analysis, employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) followed by enrichment analysis (e.g., GO, KEGG) to identify perturbed networks .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

Use PBPK modeling to simulate absorption, distribution, and metabolism. For empirical validation, administer this compound to animal models (e.g., rodents) via relevant routes (oral, intravenous), and collect plasma/tissue samples at timed intervals. Analyze metabolites using LC-MS and assess toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine). Adhere to ethical guidelines for animal studies, including randomization and blinding .

Q. What strategies optimize the structural modification of this compound to enhance bioactivity?

Perform SAR studies by synthesizing analogs with modifications to functional groups (e.g., hydroxylation, methylation). Test analogs in parallel using high-throughput screening (HTS) and prioritize candidates with improved potency/selectivity. Use crystallography or cryo-EM to resolve ligand-target binding modes and guide further optimization .

Methodological Frameworks and Best Practices

How can the FINER criteria improve research question design for this compound studies?

- F easible: Ensure access to necessary tools (e.g., NMR facilities, animal models).

- I nteresting: Address gaps in mechanisms or therapeutic potential.

- N ovel: Explore underexplored targets (e.g., epigenetic modifiers).

- E thical: Comply with IACUC or IRB protocols for in vivo/human studies.

- R elevant: Align with broader goals (e.g., antibiotic resistance, cancer therapy). This framework mitigates resource waste and enhances impact .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound research?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data, employ false discovery rate (FDR) correction and principal component analysis (PCA) to reduce dimensionality .

Q. How should researchers address variability in this compound’s stability during storage and handling?

Conduct stability studies under varying conditions (temperature, pH, light exposure) using HPLC to monitor degradation. Lyophilize the compound for long-term storage and reconstitute in inert solvents (e.g., deuterated DMSO for NMR). Report storage protocols explicitly in methods sections .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound’s experimental data?

Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Provide raw data (e.g., NMR spectra, assay readouts) in supplementary materials, and use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving. Clearly label figures/tables with error bars (SD/SEM) and statistical significance markers .

Q. How can contradictory findings in this compound research be ethically addressed in publications?

Discuss limitations openly (e.g., batch-to-batch variability, model limitations) and propose follow-up experiments. Use platforms like PubPeer to engage in post-publication dialogue. Avoid overinterpretation of preliminary data and prioritize replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.